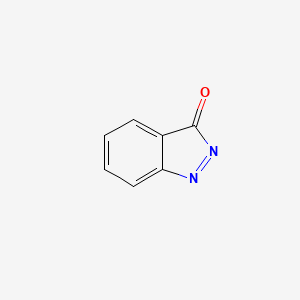

3H-Indazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCAIGRSOJUCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537428 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5686-93-1 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3h Indazol 3 One and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for constructing the 3H-indazol-3-one ring system have been well-established and continue to be relevant in organic synthesis. These classical routes primarily rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions in Indazolone Synthesis

Intramolecular cyclization stands as the most common and direct strategy for the formation of the indazolone core. These reactions involve the formation of a new bond between two atoms on a single starting molecule to form the heterocyclic ring.

A traditional and straightforward method for the synthesis of this compound involves the cyclization of o-hydrazinobenzoic acid. jocpr.comorgsyn.org This acid-catalyzed reaction proceeds by refluxing o-hydrazinobenzoic acid hydrochloride in the presence of concentrated hydrochloric acid. jocpr.comorgsyn.org The mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack from the adjacent hydrazine (B178648) nitrogen, leading to the formation of the five-membered heterocyclic ring and elimination of a water molecule. This method is notable for its simplicity and the ready availability of the starting material. orgsyn.org The resulting indazolone can be purified by recrystallization from methanol (B129727) to yield a nearly colorless product. jocpr.com

A plausible synthetic route can also involve the cyclization of 2-hydrazinobenzoic acid derivatives under acidic conditions to form the indazole core. vulcanchem.com The preparation of o-hydrazinobenzoic acids can be achieved through the reduction of diazotized anthranilic acid with sulfurous acid. mdpi.comresearchgate.net

Table 1: Synthesis of 3-Indazolone from o-Hydrazinobenzoic Acid

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|

The reductive cyclization of N-aryl-o-nitrobenzamides presents another viable route to 2-aryl-substituted 3H-indazol-3-ones. researchgate.net This method typically employs reducing agents like zinc dust in the presence of sodium hydroxide (B78521) in a solvent such as aqueous methanol. researchgate.net The reaction proceeds through the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular cyclization with the adjacent amide nitrogen, followed by dehydration to furnish the indazolone ring. nih.govrsc.org While the yields can be modest, this approach is advantageous due to the accessibility of the starting N-aryl-o-nitrobenzamides from commercially available precursors. researchgate.net The reaction has been shown to be effective for a range of N-aryl substituents, including phenyl, tolyl, and anisyl groups. researchgate.net

Table 2: Reductive Cyclization of N-Aryl-o-nitrobenzamides

| N-Aryl Substituent | Reducing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Zn/NaOH, aq. MeOH | 2-Phenyl-3H-indazol-3-one | 51 | researchgate.netmolaid.com |

| o-Tolyl | Zn/NaOH, aq. MeOH | 2-(o-Tolyl)-3H-indazol-3-one | 45 | researchgate.net |

| p-Tolyl | Zn/NaOH, aq. MeOH | 2-(p-Tolyl)-3H-indazol-3-one | 55 | researchgate.net |

| o-Anisyl | Zn/NaOH, aq. MeOH | 2-(o-Anisyl)-3H-indazol-3-one | 48 | researchgate.net |

The intramolecular cyclization of 2-halobenzohydrazides is a versatile method for the synthesis of 1-substituted indazolones. researchgate.net This transformation is often mediated by a base and can proceed through a transition-metal-free pathway. acs.org For instance, the reaction of 2-halobenzohydrazides with potassium tert-butoxide in the presence of catalytic proline can afford indazolones in moderate to good yields. acs.org This method is thought to proceed primarily through a radical pathway. acs.org

Alternatively, copper-catalyzed intramolecular C-N bond formation of 2-halobenzohydrazides provides an efficient route to indazolones under mild conditions. nih.govrsc.orgresearchgate.netresearchgate.net This approach is particularly useful for synthesizing a variety of 1-alkyl- and 1-aryl-substituted indazolones. researchgate.net The choice of the halogen substituent on the benzohydrazide (B10538) can influence the product distribution. molaid.com

Cyclohexenone derivatives serve as versatile starting materials for the synthesis of tetrahydroindazolones, which can be subsequently aromatized to yield indazolones. researchgate.net The reaction typically involves the condensation of a 1,3-cyclohexanedione (B196179) derivative with a hydrazine. For example, the reaction of 2-acylcyclohexane-1,3-diones with substituted hydrazines, such as 4-fluorophenylhydrazine, can lead to the formation of fluorine-containing indazolones in high yields. researchgate.net The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the indazolone ring system. researchgate.net

This approach allows for the synthesis of a variety of substituted indazolones by varying the substituents on both the cyclohexanedione and the hydrazine. publish.csiro.aunih.gov The use of microwave irradiation can in some cases overcome difficulties associated with complex purification and improve the efficiency of the conversion of enaminoketones to indazoles. publish.csiro.au

Halobenzohydrazide Cyclization Protocols

Friedel-Crafts Cyclization Utilizing Masked N-Isocyanate Precursors

A more contemporary approach to indazolone synthesis involves the intramolecular Friedel-Crafts cyclization of in situ generated N-isocyanates. nih.govrsc.orgacs.org This method utilizes "masked" or blocked N-isocyanate precursors, which release the reactive N-isocyanate intermediate upon heating or treatment with a base. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov The generated N-isocyanate then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the indazolone. acs.org

The choice of the masking group is crucial for the success of the reaction. acs.org Phenyl carbazates have been shown to be effective precursors, and their synthesis has been improved through a copper-catalyzed arylation compatible with the blocking group. organic-chemistry.orgorganic-chemistry.org This Friedel-Crafts cyclization strategy offers a novel entry to the indazolone scaffold and has been systematically investigated to delineate the effect of the masking group and the reaction scope. acs.org The reaction conditions, such as solvent and temperature, can significantly impact the yield of the desired indazolone. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| o-Hydrazinobenzoic acid |

| o-Hydrazinobenzoic acid hydrochloride |

| Anthranilic acid |

| N-Aryl-o-nitrobenzamide |

| 2-Phenyl-3H-indazol-3-one |

| 2-(o-Tolyl)-3H-indazol-3-one |

| 2-(p-Tolyl)-3H-indazol-3-one |

| 2-(o-Anisyl)-3H-indazol-3-one |

| 2-(p-Anisyl)-3H-indazol-3-one |

| 2-Halobenzohydrazide |

| Potassium tert-butoxide |

| Proline |

| Tetrahydroindazolone |

| 1,3-Cyclohexanedione |

| 2-Acylcyclohexane-1,3-dione |

| 4-Fluorophenylhydrazine |

| Enaminoketone |

| N-Isocyanate |

Advanced and Environmentally Conscious Synthetic Strategies

The development of sophisticated and greener synthetic routes to this compound and its derivatives is a focal point of contemporary organic chemistry. These advanced methodologies prioritize efficiency, atom economy, and the use of less hazardous reagents and conditions, moving away from classical syntheses that often require harsh conditions or toxic precursors. researchgate.net This section details photochemical and metal-catalyzed strategies that exemplify this modern approach.

Photochemical Cyclization Techniques

Photochemistry offers a powerful tool for the synthesis of heterocyclic compounds, enabling reactions under mild conditions, often at room temperature. researchgate.netnih.gov These methods leverage light energy to generate highly reactive intermediates in a controlled manner, providing green alternatives to traditional thermal reactions. nih.gov

A key reactive intermediate for the synthesis of nitrogen-containing heterocycles is o-nitrosobenzaldehyde. researchgate.netnih.govresearchgate.net Traditional methods for its use often involved challenging isolation via chromatography or generation under harsh conditions. researchgate.netescholarship.orgnih.gov A significant advancement is its photochemical generation in situ from readily available o-nitrobenzyl alcohols. nih.govresearchgate.netorganic-chemistry.org This process is mild, efficient, and avoids the need to handle the reactive nitroso intermediate directly. researchgate.netresearchgate.net The reaction proceeds through the formation of an aci-nitro intermediate upon irradiation, which then undergoes a 6π electrocyclization and subsequent fragmentation to yield o-nitrosobenzaldehyde. nih.gov This intermediate is then immediately trapped by a primary amine in the reaction mixture to initiate the formation of the indazolone ring system. nih.govresearchgate.net

A notable advantage of the photochemical approach is its compatibility with environmentally benign solvents like water. researchgate.netnih.govnih.gov Researchers have developed a green photochemical route to 1,2-dihydro-3H-indazol-3-ones starting from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature. nih.gov The reactions can be carried out using simple and inexpensive commercial photoreactors, making the technology accessible. researchgate.netnih.govacs.org

The process involves the in situ formation of o-nitrosobenzaldehyde as described above. nih.gov The primary amine present in the aqueous mixture then condenses with the aldehyde and/or nitroso group, leading to intermediates that undergo cyclization, dehydration, and tautomerization to form the final 1,2-dihydro-3H-indazol-3-one product. nih.gov This UV-mediated route not only reduces the harshness of reaction conditions compared to previous base-mediated protocols but also overcomes several substrate scope limitations. nih.gov While the reaction performs best in dilute aqueous solutions, it can proceed even under neat conditions with only a modest decrease in yield. nih.gov

| Starting Amine | Product | Yield |

|---|---|---|

| n-Butylamine | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 67% |

| Cyclopropylmethylamine | 2-(Cyclopropylmethyl)-1,2-dihydro-3H-indazol-3-one | 63% |

| Benzylamine | 2-Benzyl-1,2-dihydro-3H-indazol-3-one | 69% |

In Situ Generation of o-Nitrosobenzaldehyde for Indazolone Formation

Metal-Catalyzed Coupling and Annulation Reactions

Transition-metal catalysis has become an indispensable tool for the construction of complex heterocyclic frameworks. Catalysts based on copper and rhodium have been prominently featured in the development of novel synthetic routes to indazolones, enabling efficient C-N and N-N bond formations as well as C-H activation strategies. organic-chemistry.orgresearchgate.netacs.orgnih.gov

Copper catalysts are attractive due to their low cost and versatile reactivity in promoting key bond-forming reactions. One-pot, multi-component reactions catalyzed by copper have been devised for the synthesis of 2H-indazoles, where the catalyst is crucial for the sequential formation of C-N and N-N bonds. organic-chemistry.orgresearchgate.net For instance, a three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) iodide (CuI) catalyst with TMEDA as a ligand in DMSO yields 2H-indazoles with high functional group tolerance. organic-chemistry.org

More directly related to indazolones, copper-catalyzed systems have been developed for oxidative dehydrogenative N-N bond formation to afford N,N'-diarylindazol-3-ones. d-nb.inforsc.org A general and efficient method for the direct N-arylation of N(1)-substituted indazol-3(2H)-ones is the Chan-Evans-Lam (CEL) coupling. researchgate.netmdpi.com This reaction uses a copper complex to mediate the coupling of indazolones with arylboronic acids, providing access to a variety of N(2)-arylindazol-3(2H)-ones in good to excellent yields. researchgate.netmdpi.com Optimization studies have shown that Cu(OAc)₂ with pyridine (B92270) in dichloroethane (DCE) at room temperature under an air atmosphere provides excellent results. mdpi.com

| Arylboronic Acid | Product | Yield |

|---|---|---|

| p-Tolylboronic acid | 1-Benzyl-2-p-tolyl-1H-indazol-3(2H)-one | 91% |

| 4-Methoxyphenylboronic acid | 1-Benzyl-2-(4-methoxyphenyl)-1H-indazol-3(2H)-one | 92% |

| 4-Chlorophenylboronic acid | 1-Benzyl-2-(4-chlorophenyl)-1H-indazol-3(2H)-one | 89% |

| 4-Bromophenylboronic acid | 1-Benzyl-2-(4-bromophenyl)-1H-indazol-3(2H)-one | 87% |

Rhodium catalysis has enabled powerful strategies for heterocycle synthesis based on C-H activation, which allows for the direct functionalization of C-H bonds, enhancing atom and step economy. mdpi.compkusz.edu.cnnih.gov Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of indazoles and their derivatives. mdpi.comnih.gov

A notable strategy involves a Rh(III)/Cu(II) co-catalyzed process for synthesizing substituted 1H-indazoles from readily available arylimidates and organo azides. acs.orgnih.gov The reaction proceeds via a Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a copper-catalyzed intramolecular N-N bond formation. acs.orgnih.gov This scalable and green process uses molecular oxygen as the terminal oxidant, producing only N₂ and H₂O as byproducts. acs.org

Another versatile rhodium(III)-catalyzed approach is the [4+1] annulation of azobenzenes with various coupling partners. mdpi.comnih.gov The azo group acts as a directing group to facilitate the ortho C-H activation of the azobenzene (B91143). pkusz.edu.cnnih.gov The subsequent reaction with partners like aldehydes or α-Cl ketones leads to the formation of the indazole ring. researchgate.netmdpi.comnih.gov This method is efficient, has a broad functional group tolerance, and provides a one-step route to highly substituted N-aryl-2H-indazoles. nih.gov

Copper-Mediated/Catalyzed Routes (e.g., Arylation, C-N and N-N Bond Formation)

Metal-Free Conditions for Indazolone Synthesis

The development of synthetic methods that avoid the use of metal catalysts is a growing area of interest due to considerations of cost, toxicity, and environmental impact. Several effective metal-free strategies for the synthesis of 3H-indazol-3-ones have been reported.

One notable method involves the reaction of primary alkyl amines with o-nitrobenzyl alcohols. acs.org This one-step, redox-neutral synthesis proceeds through the in-situ generation of an o-nitrosobenzaldehyde intermediate, which then undergoes condensation with the primary amine to form the N-N bond and subsequent cyclization to the indazolone ring. acs.org The process is scalable and utilizes readily available and relatively benign starting materials. acs.org Optimization studies have shown that the choice of base and solvent is crucial for directing the reaction towards indazolone formation over other potential products like 2H-indazoles. acs.org

Another metal-free approach utilizes the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. acs.orgfrontiersin.org This method allows for the construction of 1,2-dihydro-3H-indazol-3-ones under mild conditions, often at room temperature in aqueous solvents. acs.org The reaction is initiated by UV light, which facilitates the conversion of the o-nitrobenzyl alcohol to the reactive nitroso intermediate without the need for any photocatalyst or additives. organic-chemistry.orgrsc.org This protocol is characterized by its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

A distinct metal-free strategy involves the synthesis of hydrazides from N-tosylhydrazones, which can then be used to prepare indazolones. researchgate.netresearchgate.netmdpi.com The initial formation of hydrazides from N-tosylhydrazones proceeds under mild, metal-free conditions. researchgate.netresearchgate.net While the subsequent cyclization of the resulting o-bromobenzohydrazides to indazolones in the reported study utilized a copper catalyst, the initial key step of forming the hydrazide precursor is metal-free, offering a valuable synthetic tool. researchgate.net

Furthermore, proline-mediated transition metal-free synthesis of 1H-indazolones has been achieved from 2-halobenzohydrazides. researchgate.net This method relies on a base-mediated intramolecular C-N bond formation, with proline acting as a catalyst. researchgate.net Control experiments suggest that this transformation may proceed through a radical pathway. researchgate.net

A B₂(OH)₄-mediated reductive N-N bond formation provides another efficient, metal-free route to 2-substituted indazolones. organic-chemistry.org This strategy is notable for its mild conditions and broad substrate scope, accommodating both aliphatic and aromatic amines. organic-chemistry.org

The following table summarizes key aspects of selected metal-free synthetic methods for indazolones.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Primary alkyl amines and o-nitrobenzyl alcohols | KOH, isopropanol, 100 °C | 2-Substituted indazolones | acs.org |

| (2-Nitroaryl)methanol and amines | UV light, CO₂ atmosphere, room temperature | 1,2-Dihydro-3H-indazol-3-one derivatives | organic-chemistry.org |

| N-Tosylhydrazones | NCS, t-butanol (for hydrazide formation) | Hydrazide precursors for indazolones | researchgate.netresearchgate.net |

| 2-Halobenzohydrazides | Potassium tert-butoxide, proline | 1H-Indazolones | researchgate.net |

| o-Nitrobenzyl alcohols and primary amines | UV light, aqueous solvent, room temperature | 1,2-Dihydro-3H-indazol-3-ones | acs.org |

| Aldehydes and amines | B₂(OH)₄ | 2-Substituted indazolones | organic-chemistry.org |

Regioselective Synthesis of Substituted this compound Frameworks

Regioselectivity is a critical consideration in the synthesis of substituted indazoles and indazolones, as the scaffold presents multiple sites for functionalization. The ability to control the position of substituents is paramount for structure-activity relationship studies in drug discovery.

The synthesis of fluorine-containing indazolones from 2-acylcyclohexane-1,3-diones and fluorinated phenylhydrazines has been shown to proceed with high regioselectivity. scispace.com In these reactions, the condensation typically yields a single regioisomer. scispace.com The regiochemical outcome can be altered by first converting the starting β,β′-triketones into their enol methyl ethers, which then react with the hydrazine to produce the regioisomeric indazolones. scispace.com

Another approach to achieving regioselectivity is through the N-alkylation of the pre-formed indazole ring system. The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products. However, reaction conditions can be optimized to favor one regioisomer over the other. organic-chemistry.org For instance, the choice of base and solvent, such as sodium hydride in tetrahydrofuran, has been shown to provide high N-1 regioselectivity for certain C-3 substituted indazoles. organic-chemistry.org Conversely, the presence of specific substituents on the indazole ring, such as electron-withdrawing groups at the C-7 position, can direct the alkylation to the N-2 position. organic-chemistry.org

A citric acid-mediated one-pot synthesis from 2-methylanilines, sodium nitrite, and ethyl chloroacetate (B1199739) demonstrates a practical route to regioselectively N-alkylated indazoles. researchgate.net This method proceeds via diazotization, intramolecular cyclization, and subsequent N-alkylation in an aqueous ethanol (B145695) mixture. researchgate.net

Photochemical methods also offer a degree of regiocontrol. A rapid and efficient synthesis of 2-N-substituted indazolones is achieved through the photochemical cyclization of o-nitrobenzyl alcohols and primary amines in aqueous media. acs.orgresearchgate.net This method is particularly useful for synthesizing halogenated indazolones, a class of compounds important in medicinal chemistry. acs.orgresearchgate.net

The following table highlights different strategies for achieving regioselective synthesis of substituted indazolones.

| Synthetic Strategy | Substrates | Outcome | Reference |

| Condensation | 2-Acylcyclohexane-1,3-diones and fluorine-containing phenylhydrazines | Regioisomeric fluorine-containing indazolones | scispace.com |

| N-Alkylation | C-3, -4, -5, -6, and -7 substituted indazoles | Control over N-1/N-2 regioisomeric distribution based on substituents and conditions | organic-chemistry.org |

| One-pot Synthesis | 2-Methylanilines, NaNO₂, ethyl chloroacetate | Regioselective N-alkylation | researchgate.net |

| Photochemical Cyclization | o-Nitrobenzyl alcohols and primary amines | 2-N-Substituted indazolones | acs.orgresearchgate.net |

Diversity-Oriented Synthesis in the Context of the Indazolone Chemical Space

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore a wide range of chemical space, which is particularly valuable for identifying novel bioactive compounds. The indazolone scaffold is an attractive target for DOS due to its privileged nature in medicinal chemistry.

One strategy for creating a diverse indazolone library involves a B₂(OH)₄-mediated reductive N-N bond formation. acs.orgresearchgate.net This method's broad scope for both aliphatic and aromatic amines allows for the production of a diverse library of 2-substituted indazolones from simple starting materials. acs.orgresearchgate.net This approach has been successfully applied to the construction of indazolone cores for a DNA-encoded library (DEL), which enables the screening of vast numbers of compounds against biological targets. acs.orgresearchgate.net

Photochemical cyclization methods also contribute to the diversity-oriented synthesis of indazolones. acs.orgrsc.org The rapid and efficient nature of these reactions, coupled with their compatibility with various functional groups, allows for the straightforward generation of structurally diverse 2-N-substituted indazolones. acs.orgrsc.org This is particularly useful for creating libraries of halogenated indazolones, which can serve as handles for further diversification through cross-coupling reactions. acs.org

The Davis-Beirut reaction provides a robust platform for generating diverse indazolone derivatives. researchgate.net This reaction can be used to synthesize a variety of indazole-based heterocycles, including simple and fused indazolones. researchgate.net The resulting products can be further functionalized, for example, through the reaction of 3-alkoxy-2H-indazoles with a range of electrophiles to yield N(1),N(2)-disubstituted-1H-indazolones. researchgate.net These disubstituted products can be designed to contain functionalities, such as alkynes, that are amenable to click chemistry, further expanding the accessible chemical space. researchgate.net

The synthesis of highly substituted tetrahydroindazolone derivatives through the cyclocondensation of 1,3,3′-tricarbonyls with monosubstituted hydrazines is another example of a synthetic diversification method. rsc.org This approach provides access to drug-like compounds with a high degree of substitution. rsc.org

By employing these and other synthetic strategies, chemists can systematically introduce diversity at various positions of the indazolone scaffold, varying the core structure, substitution patterns, and stereochemistry to generate comprehensive libraries for biological screening.

Chemical Reactivity and Mechanistic Investigations of 3h Indazol 3 One

Transformations Involving the Carbonyl Moiety

The carbonyl group at the C3 position is a key functional handle for various chemical transformations of the 3H-indazol-3-one scaffold. Its reactivity allows for significant structural modifications, including ring system alterations.

One notable transformation is the palladium-catalyzed reaction of 1-aryl- and 2-aryl-1,2-dihydro-3H-indazol-3-ones with aldehydic N-tosylhydrazones, which leads to the formation of 1,2-di(hetero)aryl- and 2,3-di(hetero)aryl-2,3-dihydroquinazolin-4(1H)-ones, respectively. organic-chemistry.org This complex transformation proceeds through a cascade mechanism initiated by the generation of a palladium-carbenoid complex. The indazolone then acts as a nucleophile, attacking the carbene complex, which is followed by an intramolecular ring expansion involving the cleavage of the N-N bond to yield the quinazolinone structure. organic-chemistry.org This method provides a novel one-pot conversion of an indazole nucleus into a quinazoline. organic-chemistry.org

Furthermore, the carbonyl group can undergo oxidation reactions. For instance, an intramolecular Baeyer-Villiger oxidation has been reported for related ketone precursors, leading to the formation of 2-alkyl-1,2-dihydro-3H-indazol-3-ones. researchgate.net This reaction utilizes an N-oxide as an internal oxidizing agent under acidic conditions, providing practical access to these valuable indazolone structures. researchgate.net

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbonyl carbon in the this compound ring system makes it susceptible to nucleophilic attack. cymitquimica.com This reactivity is fundamental to the synthesis of various N-substituted and C-substituted indazolone derivatives.

A variety of nucleophiles can be employed to generate diverse 1,2-disubstituted indazol-3-ones. tandfonline.com Research has shown that o-azidobenzanilides can undergo base-catalyzed cyclization, followed by nucleophilic substitution under microwave irradiation, to produce a library of these compounds. tandfonline.com

In related systems, such as oxazino- and oxazolino[3,2-b]indazoles, nucleophilic ring-opening reactions provide a versatile route to 2-substituted 1H-indazolones. This process involves the addition of a nucleophile, which leads to the opening of the fused heterocyclic ring. In some cases, this is followed by a subsequent ring closure in a process known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure).

The indazolone nucleus itself can also act as a nucleophile. In the palladium-catalyzed transformation to quinazolinones, the indazolone attacks the palladium-carbenoid complex, initiating the cascade reaction. organic-chemistry.org Furthermore, acid-catalyzed reactions of related pyrazolidin-3-ones with various electrophiles lead to substitution products, highlighting the nucleophilic character of the ring system. chem-soc.si

Electrophilic Aromatic Substitution on the Indazolone Ring System

Electrophilic aromatic substitution (SEAr) reactions allow for the functionalization of the benzene (B151609) ring portion of the this compound scaffold. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com The inherent electronic properties of the fused heterocyclic system dictate the rate and regioselectivity of these substitutions. The indazolone moiety, containing electron-withdrawing groups like the carbonyl and nitrogen atoms, generally deactivates the aromatic ring towards electrophilic attack compared to benzene. youtube.com

Despite this deactivation, SEAr reactions such as nitration and halogenation can be achieved. The position of substitution is governed by the directing effects of the fused pyrazole-3-one ring. Experimental evidence shows that electrophilic substitution often occurs at specific positions on the benzene ring. For example, the synthesis of 5-nitro-1,2-dihydro-3H-indazol-3-one indicates that nitration can be directed to the C5 position. Similarly, bromination can occur at the C4 position.

The mechanism of these reactions follows the classical SEAr pathway: the aromatic π-system attacks the electrophile to form a resonance-stabilized cationic intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The stability of the intermediate carbocation determines the preferred position of attack. uci.edu

| Reaction | Electrophile | Observed Product | Reference |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-1,2-dihydro-3H-indazol-3-one | ontosight.ai |

| Halogenation | Br⁺ | 4-Bromo-1,2-dihydro-3H-indazol-3-one |

Reactivity of Diazenium (B1233697) Intermediates (e.g., 3H-Indazol-3-ylidenediazenium)

Diazenium intermediates derived from the indazole scaffold, such as 3H-indazol-3-ylidenediazenium, are reactive species with significant potential in organic synthesis. lookchem.com This intermediate is characterized by a diazenium ion (N=N+) attached to the C3 position of the indazole ring. lookchem.com

The presence of the diazenium group profoundly influences the reactivity of the molecule, enabling it to participate in a variety of chemical transformations. These reactive intermediates are of particular interest for their involvement in coupling reactions and cycloaddition processes. lookchem.com This reactivity allows for the construction of more complex indazole-based compounds, which are valuable in the development of new pharmaceuticals and agrochemicals. lookchem.com

The formation of such intermediates can be envisioned through the chemical modification of N-amino indazolones or related precursors. Their subsequent reactions provide a pathway to novel heterocyclic systems. For example, the reaction of a complex indazolium derivative bearing a hydrazono group at C3 highlights the reactivity at this position, leading to compounds with potential applications in materials science due to their optical and electrical properties. ontosight.ai

Impact of Substituents on Reaction Kinetics and Selectivity

Substituents on the this compound ring system have a profound impact on the molecule's reactivity, kinetics, and the selectivity of its chemical transformations. These effects can be electronic or steric in nature and can influence reaction outcomes at the carbonyl group, the nitrogen atoms, and the aromatic ring. acs.org

The regioselectivity of N-alkylation is a classic example of substituent effects. The alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions and the nature of the substituents. beilstein-journals.orgbeilstein-journals.org For instance, electron-deficient indazoles can exhibit high N1-selectivity under certain conditions, a phenomenon attributed to the coordination of the N2 atom and an electron-rich C3 substituent with the cation of the base. beilstein-journals.orgbeilstein-journals.org

On the aromatic ring, electron-donating groups generally accelerate electrophilic aromatic substitution, while electron-withdrawing groups decrease the reaction rate. wikipedia.orgacs.org The position of these substituents also directs incoming electrophiles. For example, in related azobenzene (B91143) precursors to indazoles, an electron-donating methoxy (B1213986) group directs C-H functionalization to the more electron-rich aromatic ring, with steric effects favoring substitution at the para position over the ortho position. acs.org

| Position | Substituent Type | Effect | Reference |

|---|---|---|---|

| N1/N2 | Alkyl groups | Affects regioselectivity of further substitutions and biological activity. | beilstein-journals.orgbeilstein-journals.org |

| C3 | Electron-rich groups | Can coordinate with cations to direct N1-alkylation. | beilstein-journals.orgbeilstein-journals.org |

| Aromatic Ring | Electron-donating groups | Activate the ring for electrophilic aromatic substitution, increasing reaction rates. | acs.org |

| Aromatic Ring | Electron-withdrawing groups | Deactivate the ring for electrophilic aromatic substitution, decreasing reaction rates. | acs.org |

| Aromatic Ring | Bulky groups | Introduce steric hindrance, directing substitution to less hindered positions. | mdpi.com |

Tautomerism and Polymorphism in 3h Indazol 3 One Systems

Oxo-Hydroxy Tautomeric Equilibrium Analysis (1,2-Dihydro-3H-indazol-3-one vs. 1H-Indazol-3-ol)

3H-Indazol-3-one exists as a dynamic equilibrium between two principal tautomers: the oxo form, 1,2-dihydro-3H-indazol-3-one , and the hydroxy form, 1H-indazol-3-ol . researchgate.netvulcanchem.com A third potential tautomer, the 2H-indazol-3-ol form, is generally not observed as it is energetically unfavorable according to DFT calculations. researchgate.net The equilibrium between the oxo (keto) and hydroxy (enol) forms is highly sensitive to the physical state (solid or solution) and the surrounding chemical environment. researchgate.net

The interconversion involves the migration of a proton between the nitrogen and oxygen atoms, coupled with a shift in the double bonds within the heterocyclic ring. While N-unsubstituted indazolinones can vary in their dominant tautomeric form depending on the conditions, the introduction of substituents can lock the molecule into a preferred structure. thieme-connect.de For instance, 1-substituted derivatives typically exist in the hydroxy form, whereas 2-substituted versions exist as the oxo form. thieme-connect.de

Figure 1: Tautomeric Equilibrium in the this compound System

Experimental Characterization of Tautomeric Forms

A variety of spectroscopic and crystallographic techniques have been employed to identify and quantify the tautomers of this compound in different states.

In the solid state, X-ray crystallography has definitively shown that the parent compound crystallizes as the 1,2-dihydro-3H-indazol-3-one (oxo) tautomer. researchgate.net This finding is supported by solid-state NMR studies using Cross-Polarization Magic-Angle Spinning (CPMAS), which also identified the presence of the oxo form. researchgate.netresearchgate.net

In solution, the equilibrium is highly dependent on the solvent. Early studies using ¹³C and ¹⁵N NMR spectroscopy in dimethyl sulfoxide (B87167) ((D6)DMSO) revealed a mixture of both tautomers, with the 1H-indazol-3-ol (hydroxy) form being predominant. researchgate.net Different studies reported slightly varying ratios, with one finding 85% of the hydroxy form and 15% of the oxo form, while another reported 75% and 25%, respectively. researchgate.net In contrast, studies in aqueous solution, using methods based on pKa determinations, concluded that the 1,2-dihydro-3H-indazol-3-one (oxo) form is overwhelmingly dominant, constituting approximately 95% of the mixture. researchgate.net Other spectroscopic methods, including IR and fluorescence spectroscopy, have also been used to investigate the tautomeric balance, particularly noting the predominance of the hydroxy form in solvents like cyclohexane (B81311) and diethyl ether. thieme-connect.de

Table 1: Experimental Determination of Tautomeric Predominance

| Phase/Solvent | Predominant Tautomer | Approximate Ratio (Hydroxy:Oxo) | Analytical Method | Reference |

|---|---|---|---|---|

| Solid State | 1,2-Dihydro-3H-indazol-3-one (Oxo) | Not Applicable (Single Form) | X-ray Crystallography, CPMAS NMR | researchgate.net |

| (D6)DMSO | 1H-Indazol-3-ol (Hydroxy) | ~85:15 | ¹³C and ¹⁵N NMR | researchgate.net |

| Water (H₂O) | 1,2-Dihydro-3H-indazol-3-one (Oxo) | ~5:95 | pKa Determination | researchgate.net |

| Cyclohexane | 1H-Indazol-3-ol (Hydroxy) | Predominantly Hydroxy | Fluorescence Spectroscopy | thieme-connect.de |

Computational Predictions of Tautomeric Stability and Predominance

Computational chemistry has provided significant insights into the relative stabilities of the this compound tautomers. Density Functional Theory (DFT) calculations have been instrumental in rationalizing the experimental findings. researchgate.net

Studies using the GIAO/B3LYP/6-311++G(d,p) level of theory to calculate absolute shieldings were used to analyze the tautomeric equilibrium in solution, with results indicating that the 1H-indazol-3-ol tautomer generally predominates. researchgate.netresearchgate.net Theoretical calculations of the tautomeric equilibrium have shown enormous dispersion depending on the method, but higher-level calculations tend to favor the hydroxy tautomer in the gas phase. researchgate.net For instance, B3LYP calculations with different basis sets have been performed to rationalize the stability of various tautomers. researchgate.net

The calculated dipole moments also offer an explanation for the solvent effects, with the more polar tautomer being stabilized in polar solvents. researchgate.net The calculated dipole moments for the oxo form (1a) and hydroxy form (1b) are 5.48 D and 1.72 D, respectively, which helps explain the shift in equilibrium in different media. researchgate.net

Table 2: Calculated Properties of this compound Tautomers

| Tautomer | Structure Name | Calculated Dipole Moment (D) | Relative Stability Prediction | Reference |

|---|---|---|---|---|

| Oxo Form (1a) | 1,2-Dihydro-3H-indazol-3-one | 5.48 | More stable in polar, H-bonding solvents | researchgate.net |

| Hydroxy Form (1b) | 1H-Indazol-3-ol | 1.72 | More stable in nonpolar solvents and gas phase | researchgate.net |

| Hydroxy Form (1c) | 2H-Indazol-3-ol | 2.94 | Never observed; energetically unfavorable | researchgate.net |

Polymorphic Forms of this compound and their Crystallographic Implications

Polymorphism, the ability of a compound to exist in more than one crystal structure, has been reported for the parent 1,2-dihydro-3H-indazol-3-one . researchgate.netresearchgate.net Specifically, two different polymorphic forms of the oxo tautomer have been identified and characterized. researchgate.net

The characterization was achieved by comparing the experimental powder diffractograms of different commercial samples. researchgate.net One polymorph (designated as polymorph I) showed main peaks at 15.5 and 31.3 in 2θ units, while the other (polymorph II) had main peaks at 11.4, 15.4, and 26.5. researchgate.net The existence of these polymorphs was discovered during the recording of CPMAS NMR spectra of a commercial sample, which revealed signals corresponding to a different crystalline form than the one previously analyzed by X-ray crystallography. researchgate.net Both polymorphs, however, consist of the same tautomer: the oxo form (1,2-dihydro-3H-indazol-3-one). researchgate.net The different packing arrangements in the polymorphs can lead to variations in physical properties such as solubility and melting point.

Table 3: Powder Diffractogram Peaks for Polymorphs of 1,2-Dihydro-3H-indazol-3-one

| Polymorph | Main Experimental Peaks (2θ units) | Reference |

|---|---|---|

| Polymorph I | 15.5, 31.3 | researchgate.net |

| Polymorph II | 11.4, 15.4, 26.5 | researchgate.net |

Influence of Solvent Environment and Substituent Effects on Tautomeric Preferences

The tautomeric equilibrium of the this compound system is profoundly influenced by both the solvent and the nature of substituents on the indazole ring. researchgate.netnumberanalytics.com

Solvent Environment: The polarity and hydrogen-bonding capability of the solvent play a crucial role.

In polar, hydrogen-bonding solvents like water, the equilibrium strongly favors the more polar oxo tautomer (1,2-dihydro-3H-indazol-3-one), which constitutes about 95% of the mixture. researchgate.net

In polar aprotic solvents such as DMSO, the equilibrium shifts towards the hydroxy tautomer (1H-indazol-3-ol), which becomes the predominant species. researchgate.net

In nonpolar solvents , the hydroxy (enol) form is also found to be the dominant tautomer. researchgate.net This solvent-dependent behavior is a key feature of the system's chemistry.

Substituent Effects: The electronic nature of substituents on the benzene (B151609) ring or on the nitrogen atoms can stabilize one tautomer over the other. researchgate.netnumberanalytics.com

N-Substitution: Attaching a substituent to N1 completely shifts the equilibrium towards the 1H-indazol-3-ol (hydroxy) form, whereas substitution at the N2 position favors the 1,2-dihydro-3H-indazol-3-one (oxo) form. thieme-connect.de

Ring Substitution: The introduction of an electron-withdrawing group, such as a nitro group at the 7-position, stabilizes the hydroxy tautomer. researchgate.net X-ray and NMR studies on 7-nitroindazolin-3-one show that it exists exclusively as the 7-nitro-1H-indazol-3-ol tautomer in the solid state. researchgate.netresearchgate.net This effect is attributed to the influence of the substituent on the electron density distribution within the heterocyclic system.

Advanced Spectroscopic Characterization of 3h Indazol 3 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 3H-Indazol-3-one. It provides information on the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the carbon-hydrogen framework of this compound derivatives. ipb.pt Chemical shifts (δ) in ppm provide information about the electronic environment of each nucleus, while coupling constants (J) in Hz reveal connectivity between neighboring atoms.

In derivatives of this compound, the proton on the nitrogen atom (N-H) typically appears as a singlet at a downfield chemical shift, often above 10 ppm in DMSO-d6, due to its acidic nature. arkat-usa.org Aromatic protons on the fused benzene (B151609) ring show complex splitting patterns in the range of 7-8 ppm. rsc.org

The ¹³C NMR spectrum shows the carbonyl carbon (C=O) as a characteristic signal at a high chemical shift, generally above 159 ppm. arkat-usa.org The aromatic carbons resonate in the region of 110-147 ppm. arkat-usa.org The specific chemical shifts and coupling patterns are highly dependent on the substituents attached to the indazole core. arkat-usa.orgrsc.org For instance, electron-withdrawing groups like nitro groups cause downfield shifts of adjacent protons.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives in DMSO-d6

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-chloro-2-heptyl-1,2-dihydro-3H-indazol-3-one | 10.48 (s, 1H), 7.63 (d, 1H), 7.50 (dd, 1H), 7.30 (d, 1H), 3.78 (t, 2H), 1.67 (m, 2H), 1.25 (m, 8H), 0.83 (t, 3H) | 159.30, 144.09, 131.41, 125.10, 122.29, 118.52, 114.06, 43.28, 31.27, 28.32, 27.86, 26.13, 22.16, 14.05 |

| 5-fluoro-2-phenethyl-1,2-dihydro-3H-indazol-3-one | 10.31 (s, 1H), 7.43-7.31 (m, 3H), 7.30–7.16 (m, 5H), 4.02 (t, 2H), 3.00 (t, 2H) | 160.16, 157.52, 142.77, 138.47, 128.78, 128.59, 126.55, 120.03, 118.11, 114.22, 108.11, 44.72, 33.84 |

| 6-iodo-2-benzyl-1,2-dihydro-3H-indazol-3-one | 10.60 (s, 1H), 7.69 (d, 1H), 7.38–7.22 (m, 6H), 7.10 (dd, 1H), 4.99 (s, 2H) | 159.85, 146.15, 136.63, 136.33, 128.56, 127.59, 124.84, 121.20, 115.58, 111.77, 46.80 |

Data presented as: δ (multiplicity, J in Hz, number of protons). s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets.

¹⁵N CPMAS NMR for Solid-State Conformational and Tautomeric Studies

Nitrogen-15 (¹⁵N) Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique for studying the solid-state structure of nitrogen-containing compounds like this compound. It is particularly useful for investigating tautomerism, as the chemical shift of nitrogen is highly sensitive to its bonding environment. researchgate.netresearchgate.net

Indazolin-3-one can exist in different tautomeric forms, primarily the 3-oxo form (1,2-dihydro-3H-indazol-3-one) and the 3-hydroxy form (1H-indazol-3-ol). researchgate.netresearchgate.net In the solid state, ¹⁵N CPMAS NMR can distinguish between these tautomers. For example, studies on 7-nitro-1,2-dihydro-3H-indazol-3-one have shown that it exists as the 3-hydroxy tautomer in the crystalline state. researchgate.netresearchgate.net The presence of polymorphism, where a compound crystallizes in multiple forms, can also be detected through distinct sets of ¹⁵N chemical shifts. researchgate.netresearchgate.net

Absolute Shielding Calculations for Theoretical NMR Prediction and Tautomerism

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict NMR chemical shifts (absolute shieldings). researchgate.netacs.org These calculations are instrumental in assigning experimental NMR signals and determining the most stable tautomeric form in different environments. researchgate.netacs.org

By calculating the absolute shieldings for different tautomers of this compound, a theoretical NMR spectrum can be generated. acs.org Comparing this with the experimental spectrum helps in identifying the predominant tautomer. researchgate.netacs.org For instance, calculations have shown that in solution, the 1H-indazol-3-ol tautomer is generally the most stable form. researchgate.netresearchgate.net These theoretical approaches provide a robust framework for interpreting complex NMR data and understanding the subtleties of tautomeric equilibria. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "molecular fingerprint."

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in this compound and its derivatives by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. cognitoedu.orgschoolwires.net The IR spectrum of this compound is characterized by several key absorption bands.

The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1650-1850 cm⁻¹. cognitoedu.org For indazolone derivatives, this peak is often observed around 1680-1715 cm⁻¹. arkat-usa.orgwiley-vch.de The N-H stretching vibration of the indazole ring gives rise to a band in the region of 3300-3500 cm⁻¹. cognitoedu.org The C-H stretching vibrations of the aromatic ring are usually found between 2800 and 3000 cm⁻¹. cognitoedu.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the specific molecule. libretexts.orgsurendranatheveningcollege.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Bond | Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl | C=O | 1680 - 1715 | arkat-usa.orgwiley-vch.de |

| Amine | N-H | 3300 - 3500 | cognitoedu.org |

| Aromatic C-H | C-H | 2800 - 3000 | cognitoedu.org |

| Aromatic C=C | C=C | 1479 - 1621 | wiley-vch.de |

Raman Spectroscopy: FT-Raman, Surface-Enhanced Raman Scattering (SERS), and Tip-Enhanced Raman Scattering (TERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light.

FT-Raman spectroscopy can be used to analyze the vibrational modes of this compound. The Raman spectrum, like the IR spectrum, provides a molecular fingerprint. For example, the symmetrical stretching mode of the C=O group can be observed, as well as vibrations of the aromatic ring system. oatext.com

Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. spectroscopyonline.com This allows for the detection of very low concentrations of a substance. SERS can provide detailed vibrational information about the orientation and interaction of this compound with the metal surface.

Tip-Enhanced Raman Scattering (TERS) combines the high chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. nanocenter.si TERS uses a sharp metallic tip to create a highly localized plasmonic field, enhancing the Raman signal from molecules directly beneath the tip. spectroscopyonline.comresearchgate.net This technique enables the vibrational analysis of individual this compound molecules, providing insights into their structure and interactions at the nanoscale. fzu.cznih.gov TERS can map the chemical composition of a surface with nanoscale resolution, making it a powerful tool for studying molecular assemblies and interactions. nanocenter.si

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone in the structural elucidation and analysis of this compound and its derivatives. Its high sensitivity and ability to provide precise mass information are invaluable for confirming molecular formulas and identifying unknown compounds or impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound derivatives by providing their exact molecular weight. This technique allows for the determination of the elemental composition of a molecule with high accuracy, typically to within a few parts per million (ppm). The molecular formula of the parent compound, 1,2-dihydro-3H-indazol-3-one, is C₇H₆N₂O, with a calculated monoisotopic mass of 134.048012819 Da. nih.govnist.gov

In research, HRMS is routinely used to confirm the successful synthesis of new derivatives. For instance, in the synthesis of various N-substituted 1,2-dihydro-3H-indazol-3-ones, HRMS (Orbitrap) was used to confirm the elemental composition of the products. nih.gov The observed mass for the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass, and a small deviation provides strong evidence for the proposed structure. This is crucial for distinguishing between isomers and confirming the presence of specific functional groups.

Table 1: HRMS Data for Selected this compound Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 2-Isopropyl-1,2-dihydro-3H-indazol-3-one | C₁₀H₁₃N₂O⁺ | 177.1022 | 177.1019 | nih.gov |

| 2-Allyl-1,2-dihydro-3H-indazol-3-one | C₁₀H₁₁N₂O⁺ | 175.0866 | 175.0865 | nih.gov |

| 2-(tert-Butyl)-1,2-dihydro-3H-indazol-3-one | C₁₁H₁₅N₂O⁺ | 191.1179 | 191.1178 | nih.gov |

| 2-(Cyclopropylmethyl)-1,2-dihydro-3H-indazol-3-one | C₁₁H₁₃N₂O⁺ | 189.1022 | 189.1022 | nih.gov |

| 2-Phenethyl-1,2-dihydro-3H-indazol-3-one | C₁₅H₁₅N₂O⁺ | 239.1179 | 239.1185 | nih.gov |

| 2-((Tetrahydrofuran-2-yl)methyl)-1,2-dihydro-3H-indazol-3-one | C₁₂H₁₅N₂O₂⁺ | 219.1128 | 219.1124 | nih.gov |

| 2-(4-Methoxyphenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | C₂₁H₁₉N₂O₄S⁺ | 395.1060 | 395.1057 | doi.org |

This table is interactive. Click on the headers to sort the data.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Monitoring and Intermediate Detection

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive detection capabilities of mass spectrometry. nih.gov This powerful analytical technique is instrumental in monitoring the progress of reactions that synthesize this compound derivatives. It allows for the rapid identification of starting materials, intermediates, and final products in a reaction mixture, providing real-time insights into the reaction kinetics and helping to optimize reaction conditions. rsc.orgmdpi.com

The use of UPLC-MS is particularly beneficial for complex reaction mixtures where multiple products or byproducts may be formed. For example, in the synthesis of N(2)-arylindazol-3(2H)-ones, LC-MS was employed to track the formation of the desired product and identify any side products. nih.gov The retention time (Rt) from the UPLC provides a characteristic value for each compound, while the mass spectrometer provides the corresponding mass-to-charge ratio (m/z), enabling confident identification. This technique is also invaluable for detecting and characterizing transient intermediates that may not be isolable.

Table 2: UPLC-MS Data for this compound Derivatives

| Compound Name | LC-MS Method | Retention Time (Rt) in min | MS (m/z) [M+H]⁺ | Reference |

| 2-Benzyl-6-chloro-1,2-dihydro-3H-indazol-3-one | Table A, Method e | 2.02 | 259.13 | rsc.orggoogle.com |

| 1-(5-((1-Acetylazetidin-3-yl)methyl)-2-(difluoromethoxy)benzyl)-6-bromo-5-fluoro-2-methyl-1H-indazol-3(2H)-one | Table A, Method i | 1.08 | 482 and 484 | google.com |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The crystal structure of a 3,3-diphenyl-3H-indazole derivative was determined by single-crystal X-ray crystallography. nih.gov The analysis revealed a triclinic crystal system with a P-1 space group. nih.gov The precise cell constants and the arrangement of molecules in the crystal lattice, including intermolecular interactions like C–H···π interactions, were elucidated. nih.gov Such detailed structural information is crucial for understanding the solid-state properties of these compounds and for rational drug design, where the precise geometry of a molecule dictates its interaction with biological targets. vulcanchem.com

Table 3: Crystallographic Data for a 3,3-diphenyl-3H-indazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2107(4) |

| b (Å) | 10.0413(5) |

| c (Å) | 14.4363(6) |

| α (°) | 78.183(2) |

| β (°) | 87.625(2) |

| γ (°) | 71.975(2) |

Data from the crystallographic analysis of a 3,3-diphenyl-3H-indazole derivative. nih.gov

Studies on 7-nitroindazolin-3-one, a derivative of this compound, have also utilized X-ray diffraction to establish its structure, revealing it exists as the 3-hydroxy tautomer in the crystalline state. researchgate.net The analysis provided detailed bond lengths, such as N(1)−N(2) being 1.385(2) Å and C(3)−O(1) being 1.335(2) Å, and bond angles, including N(1)−N(2)−C(3) at 106.3(1)°. researchgate.net This highlights the power of X-ray crystallography in discerning subtle structural details.

Complementary Spectroscopic Techniques for Comprehensive Characterization

While mass spectrometry and X-ray crystallography provide critical structural information, a comprehensive characterization of this compound derivatives relies on a suite of complementary spectroscopic techniques. These methods probe different aspects of the molecular structure and electronic properties.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. acs.org For instance, the characteristic carbonyl (C=O) stretch in indazol-3-ones is typically observed in the region of 1670-1720 cm⁻¹. chem-soc.sirsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum is characteristic of the chromophoric system of the indazolone core. For example, the UV-Vis absorption spectrum of a pyrimido[1,2-b]indazole derivative, which contains the indazole moiety, has been reported in various solvents. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is another indispensable tool. acs.org It provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of the molecular structure in solution. researchgate.net Solid-state NMR (CPMAS) can be used to study the structure of these compounds in the solid phase, often complementing X-ray crystallography data, especially for polymorphic samples. researchgate.netresearchgate.net

Computational Chemistry Approaches in 3h Indazol 3 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3H-Indazol-3-one at the molecular level. These methods allow for the detailed exploration of its electronic landscape and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and energy of molecules. nih.govnih.gov For this compound and its derivatives, DFT calculations, often employing the B3LYP hybrid functional, are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.govresearchgate.net This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

For instance, DFT calculations have been used to study the tautomeric equilibrium of indazolin-3-one, revealing that the 1H-indazol-3-ol tautomer is often predominant. researchgate.netresearchgate.net The calculations involve optimizing the geometry of different tautomers and comparing their energies to predict the most stable form. researchgate.net The choice of the basis set, such as 6-311++G(d,p), is critical for obtaining accurate results. researchgate.netcore.ac.uk

Table 1: Examples of DFT Functionals and Basis Sets in Indazole Research

| Computational Task | DFT Functional | Basis Set | Application |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G* | Initial geometry optimization of indazolinones. researchgate.net |

| Geometry Optimization | B3LYP | 6-311++G** | Further refinement of indazolinone geometry. researchgate.net |

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Optimization of indazole and its silver complex. core.ac.uk |

| MEP Surface Analysis | B3LYP | 6-31G(d,p) | Analysis of electron distribution in indazole derivatives. rsc.org |

This table provides illustrative examples of computational methods and is not exhaustive.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. tandfonline.comrsc.org The MESP map displays the electrostatic potential on the electron density surface, with different colors representing regions of positive, negative, and neutral potential. rsc.org

In the context of this compound derivatives, MESP analysis helps to identify the nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions. rsc.orgresearchgate.net For example, in a synthesized 3-carboxamide indazole derivative, MESP analysis clarified the electron distribution pattern, highlighting the positive and negative sites. rsc.org This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. rsc.orgekb.eg

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. rsc.org

For indazole derivatives, FMO analysis can predict their reactivity. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations are used to determine the energies of these orbitals. rsc.org Studies on novel indazole derivatives have utilized FMO analysis to identify compounds with high energy gaps, suggesting greater stability. nih.govrsc.org

Table 2: Key Parameters from FMO Analysis

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower stability. |

This table outlines the fundamental concepts of FMO analysis.

Computational Thermochemistry Studies on Indazolone Derivatives

Computational thermochemistry aims to predict the thermodynamic properties of molecules, such as their enthalpies of formation. researchgate.netnih.gov These studies are vital for understanding the stability and reaction energies of indazolone derivatives. researchgate.net

Experimental and computational thermochemistry studies have been conducted on indazolin-3-one. researchgate.net These studies often involve high-level theoretical methods to achieve chemical accuracy (typically within ±1 kcal/mol). nih.gov The results from these calculations can be compared with experimental data to validate the computational methods and provide reliable thermochemical data for species where experimental measurements are unavailable or uncertain. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational methods are also instrumental in predicting how this compound derivatives might interact with biological systems, a key aspect of drug discovery.

Ligand-Target Interaction Prediction with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (receptor). researchgate.netderpharmachemica.com This method is widely used to screen potential drug candidates and to understand the molecular basis of their biological activity. jocpr.com

For indazole derivatives, molecular docking studies have been performed to predict their binding modes with various biological targets. researchgate.nettandfonline.com For example, novel 3-chloro-6-nitro-1H-indazole derivatives were docked into the active site of the Leishmania trypanothione (B104310) reductase enzyme to understand their antileishmanial activity. tandfonline.com The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.nettandfonline.com

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. researchgate.nettandfonline.com These simulations provide a more realistic picture of the interactions in a biological environment. For instance, MD simulations have been used to confirm the stability of the complex between an indazole derivative and its target enzyme. tandfonline.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-Indazol-3-ol |

| 3-Carboxamide indazole derivatives |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational techniques used to investigate the conformational dynamics and stability of molecules like this compound derivatives at an atomic level. mdpi.com By simulating the movements of atoms and molecules over time, researchers can understand how these compounds behave in a biological environment, such as in solution or interacting with a protein target. mdpi.comnih.gov

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein-ligand complex from its initial docked pose over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site and that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations might indicate regions of the protein that are crucial for conformational changes related to its function.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the complex that is accessible to the solvent. Changes in SASA can provide insights into how the binding of an indazole derivative might alter the protein's interaction with its aqueous environment. semanticscholar.org

For instance, MD simulation studies on anticancer agents derived from indazol-pyrimidine have utilized these parameters to confirm the stability of the compounds within the target's binding site over simulation timespans such as 20 nanoseconds. semanticscholar.org The analysis of these trajectory parameters collectively suggests the stability of the ligand-protein complex, providing confidence in the computationally predicted binding mode. semanticscholar.org

In Silico ADMET Predictions and Pharmacokinetic Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools have become a crucial component of modern drug design, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles. alliedacademies.orgresearchgate.net

For derivatives of this compound, various computational models and web servers are used to predict key drug-like properties. alliedacademies.orgunesp.br These predictions are often guided by established rules such as Lipinski's rule of five and Veber's rule, which help to assess the potential for oral bioavailability. semanticscholar.org

Commonly predicted ADMET properties for indazole derivatives include:

Molecular Weight (MW): Generally, a MW of less than 500 g/mol is preferred for better absorption. semanticscholar.org

Lipophilicity (log P): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which affects its absorption and distribution. A log P value of less than 5 is typically desired. semanticscholar.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (usually < 5) and HBAs (usually < 10) influences a molecule's solubility and membrane permeability. semanticscholar.org

Human Oral Absorption: Predictive models estimate the percentage of a drug that is absorbed after oral administration. alliedacademies.org

Toxicity: Various toxicological endpoints can be predicted, including carcinogenicity, mutagenicity, and hepatotoxicity, using platforms like ProTox-II. unesp.br

Studies on novel indazole-based compounds have shown that these derivatives can be designed to have favorable ADMET profiles, exhibiting low predicted toxicity and good solubility and absorption characteristics. semanticscholar.org

Table 1: Representative In Silico ADMET Predictions for a Hypothetical this compound Derivative

| Property | Predicted Value | Guideline/Interpretation |

| Molecular Weight | < 500 g/mol | Meets Lipinski's Rule |

| log P | < 5 | Meets Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Meets Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Meets Lipinski's Rule |

| Human Oral Absorption | High | Favorable for oral administration |

| Ames Mutagenicity | Negative | Low risk of being a mutagen |

| Hepatotoxicity | Negative | Low risk of liver damage |

Computational Contributions to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how the chemical structure of a compound relates to its biological activity. collaborativedrug.com Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in elucidating the SAR of this compound derivatives. unesp.brnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This allows researchers to visualize the key interactions that contribute to binding affinity. For indazole-based compounds, docking studies have revealed critical interactions such as:

Hydrogen Bonds: The indazole core and its substituents can form hydrogen bonds with key amino acid residues in the target protein. For example, the NH group of the indazole ring has been observed forming hydrogen bonds in the binding site of caspase-3. semanticscholar.org

Hydrophobic Interactions: Aromatic rings and alkyl substituents on the indazole scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket. semanticscholar.org

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic nature of the indazole ring system allows for favorable pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine, and pi-cation interactions with charged residues like arginine. semanticscholar.org

These computational insights are crucial for guiding the synthesis of new derivatives. For example, SAR studies on indazole-3-carboxamides as CRAC channel blockers demonstrated that the specific regiochemistry of the amide linker is critical for activity. nih.gov The 3-carboxamide derivative showed potent inhibition, whereas its reverse isomer was inactive, a finding that highlights the importance of precise structural arrangement for biological function. nih.gov This requirement for specific regiochemistry in indazoles was described as unprecedented among known CRAC channel blockers. nih.gov

Furthermore, QSAR models can be developed to correlate physicochemical properties of a series of indazole derivatives with their biological activities. unesp.br These statistically significant models can then be used to predict the activity of newly designed compounds before they are synthesized, streamlining the optimization process. unesp.brepa.gov Through these computational approaches, the structural features essential for the desired pharmacological effect of this compound derivatives can be systematically identified and refined. nih.gov

Pharmacological and Biological Activities of 3h Indazol 3 One Derivatives

Antineoplastic and Anticancer Potentials

Derivatives of 3H-Indazol-3-one have emerged as a significant class of compounds in the development of novel anticancer agents. researchgate.netontosight.ai Several commercially available anticancer drugs, such as Axitinib, Pazopanib, and Lonidamine, feature the indazole core, underscoring its importance in oncology. researchgate.netresearchgate.net The anticancer activity of these derivatives is often attributed to their ability to interact with various molecular targets, including protein kinases and nucleic acids, leading to the modulation of cell cycle progression and induction of apoptosis. ontosight.aiontosight.ai

Kinase Inhibition

The inhibition of protein kinases is a crucial mechanism through which many this compound derivatives exert their anticancer effects. researchgate.net These compounds have been shown to target a range of kinases involved in cancer cell proliferation, survival, and angiogenesis.

Cyclin-Dependent Kinases (CDKs): Some indazole derivatives have been shown to downregulate the expression of cyclin-dependent kinases such as CDK2, CDK4, and CDK6. nih.gov This leads to cell cycle arrest, thereby inhibiting tumor cell proliferation. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): Several studies have focused on designing indazole derivatives as potent inhibitors of FGFR1, a key target in cancer therapy. researchgate.netsemanticscholar.org For instance, a series of 1H-indazol-3-amine derivatives were developed, with some compounds showing significant FGFR1 inhibitory activity. mdpi.com The substitution pattern on the indazole ring was found to be crucial for potency. semanticscholar.orgmdpi.com Non-selective FGFR inhibitors often target other receptor tyrosine kinases like VEGFRs and PDGFRs as well. oncotarget.com

Phosphoinositide-Dependent Kinase-1 (PDK1): Through a fragment-based, structure-assisted approach, 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been identified as potent inhibitors of PDK1, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com

c-Kit, PDGFRβ, and FLT3: Indolin-2-one derivatives, which can be related to the indazolone scaffold, have demonstrated inhibitory activity against a panel of kinases including c-Kit, PDGFRβ, and FLT3. scirp.org For example, Sunitinib, a 3-substituted indolin-2-one, is a multi-kinase inhibitor targeting VEGFR, PDGFR, c-kit, and FLT3. scirp.org Toceranib Phosphate also shows potent inhibition of the split-kinase receptor family, including VEGFR, PDGFR, and Kit. scirp.org

Table 1: this compound Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase(s) | Reported Activity |

|---|---|---|

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Potent enzymatic inhibition with IC50 values in the nanomolar range. semanticscholar.orgmdpi.com |

| 1H-Benzo[d]imidazol-2-yl)-1H-indazol derivatives | PDK1 | Potent inhibition with IC50 values of 80 and 90 nM for lead compounds. mdpi.com |

| 3-Substituted indolin-2-ones (e.g., Sunitinib) | VEGFR, PDGFR, c-Kit, FLT3 | Multi-kinase inhibition, approved for clinical use. scirp.org |

| Diarylurea derivatives | c-Kit, PDGFRβ, FLT3 | Multi-kinase inhibition with Kd values in the nanomolar range. semanticscholar.org |

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

Beyond kinase inhibition, this compound derivatives employ various mechanisms to halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.

Research has shown that certain indazole derivatives can induce cell cycle arrest, often at the G1/S or G2/M phase. researchgate.netnih.gov This is achieved by modulating the levels of key cell cycle regulatory proteins. For example, some derivatives downregulate cyclins (D1, E) and cyclin-dependent kinases (CDK2, CDK4, CDK6) while upregulating CDK inhibitors like p15, p21, and p27. nih.gov

The induction of apoptosis is a hallmark of many effective anticancer agents. nih.gov Indazole derivatives have been found to promote apoptosis through multiple pathways:

Caspase Activation: Treatment of cancer cells with certain indazole derivatives leads to the activation of executioner caspases like caspase-3 and caspase-7, which are key mediators of apoptosis. nih.govnih.gov

Modulation of Bcl-2 Family Proteins: Some derivatives can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govacs.org This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. nih.gov

Induction of Necroptosis: In some cancer cell lines, certain imidoyl-indazole platinum (II) complexes have been shown to predominantly induce necrosis and its variant, necroptosis, rather than apoptosis. researchgate.net

Table 2: Mechanisms of Cell Cycle Modulation and Apoptosis by this compound Derivatives

| Compound/Derivative | Cell Line | Mechanism |

|---|---|---|

| Indazole-pyrimidine derivatives (4f, 4i) | MCF-7 | Activation of caspase-3/7, leading to apoptosis. nih.gov |

| Indazole derivative (2f) | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential. nih.gov |

| Pyrazole-indole hybrids (7a, 7b) | HepG2 | Induction of apoptosis, significant increase in caspase-3 activity, upregulation of Bax and downregulation of Bcl-2. acs.org |

| Imidoyl-indazole Pt(II) complexes | Various cancer cell lines | Predominantly induced necrosis and necroptosis. researchgate.net |

Interactions with Nucleic Acids (DNA)